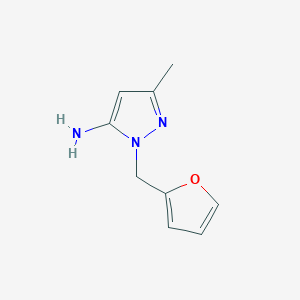

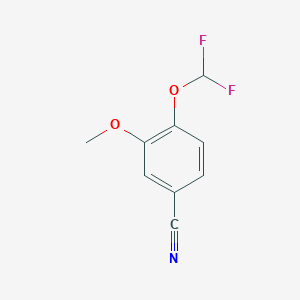

![molecular formula C10H10ClN3OS B1299329 5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 842973-68-6](/img/structure/B1299329.png)

5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine (5-CETh) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments and studies, including drug synthesis, molecular biology, and biochemistry. 5-CETh is a white crystalline powder with a melting point of 79-82 °C and a molecular weight of 281.7 g/mol. It is soluble in water, ethanol, and methanol, and is stable in aqueous solutions.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of thiadiazole derivatives and their evaluation as antimicrobial agents. For example, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, showing moderate activity against bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, Liming et al. (2003) reported the synthesis of heterocyclic-2-ylamide derivatives showing potential for good yields in similar compounds (Liming, Xueshu, Zhiyuan, Xiao-peng, & Zhaojie, 2003).

Schiff Base Ligands and Antimicrobial Activity

Vinusha et al. (2015) synthesized Schiff base ligands derived from thiadiazole and evaluated their antimicrobial activity, revealing moderate effectiveness against bacterial and fungal species (Vinusha, Shivaprasad, Chandan, & Begum, 2015). This indicates a promising area for further exploration in developing new antimicrobial agents.

Metal Chelates and Antimicrobial Activity

Patel and Singh (2009) explored the synthesis and characterization of metal chelates of thiadiazolylamine derivatives, assessing their antimicrobial properties and finding them to exhibit activity that warrants further investigation (Patel & Singh, 2009).

Herbicidal Activities

Research into the herbicidal potential of thiadiazole derivatives has also been conducted. Kalhor and Dadras (2013) synthesized novel oxadiazoles, thiadiazoles, and triazoles derivatives showing potential herbicidal activity against various weeds, suggesting a new avenue for the development of herbicides (Kalhor & Dadras, 2013).

Glutaminase Inhibitors for Cancer Therapy

Shukla et al. (2012) designed and synthesized analogs of thiadiazole derivatives as glutaminase inhibitors, evaluating their potential in cancer therapy. These compounds demonstrated inhibitory effects on tumor growth in vitro and in mouse models, highlighting their therapeutic potential (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Anti-inflammatory Agents

Bhati and Kumar (2008) synthesized thiadiazole derivatives with potential anti-inflammatory and analgesic activities, comparing them to standard drugs and finding some compounds with promising activity (Bhati & Kumar, 2008).

Propriétés

IUPAC Name |

5-[2-(2-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c11-7-3-1-2-4-8(7)15-6-5-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXVZFMPESRVJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC2=NN=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)